molecular formula C19H15ClN2O3S B2957505 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide CAS No. 868377-17-7

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide

Cat. No.: B2957505
CAS No.: 868377-17-7
M. Wt: 386.85
InChI Key: LAXPVBCQQNZLLL-VZCXRCSSSA-N
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Description

The compound N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide features a 2,3-dihydro-1,3-benzothiazole core substituted with a 4-chloro group and a propargyl (prop-2-yn-1-yl) moiety at position 3. The benzamide moiety at position 2 is further substituted with 2,4-dimethoxy groups. This hybrid structure combines a heterocyclic scaffold with a substituted benzamide, a design motif commonly explored in medicinal chemistry for targeting enzymes or receptors. Structural analogs in the literature often employ similar benzamide-heterocycle conjugates, enabling comparisons of substituent effects on physicochemical and biological behaviors.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-4-10-22-17-14(20)6-5-7-16(17)26-19(22)21-18(23)13-9-8-12(24-2)11-15(13)25-3/h1,5-9,11H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXPVBCQQNZLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with appropriate reagents to introduce the dimethoxybenzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the benzothiazole ring or the alkyne moiety.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Diversity

Key structural analogs include benzamide derivatives attached to thiazole, thiadiazole, or benzothiazole cores. A comparative analysis is provided below:

Compound Name/ID Core Structure Benzamide Substituents Heterocycle Substituents Notable Features Reference
Target Compound Dihydrobenzothiazole 2,4-dimethoxy 4-chloro, 3-(prop-2-yn-1-yl) Propargyl group for reactivity -
B6 (N-(2,3-dihydro-1H-inden-2-yl)-4-chlorobenzamide) Dihydroindenyl 4-chloro None Chloro enhances lipophilicity
4g (Thiadiazole derivative) Thiadiazole None 3-methylphenyl, dimethylamino Dual carbonyl IR peaks (1690, 1638 cm⁻¹)
Compound Dihydrothiazole 4-methyl 3-(2-methoxyphenyl), 4-phenyl Planar benzamide conformation
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 2,4-difluoro 5-chloro Targets PFOR enzyme inhibition
  • Substituent Effects: Chloro: Enhances lipophilicity and electron-withdrawing effects (e.g., B6, compound) . Methoxy: Electron-donating groups (e.g., target compound, ) improve solubility but may reduce metabolic stability .

Physicochemical Properties

  • Melting Points : reports a melting point of 200°C for compound 4g, attributed to strong intermolecular interactions (e.g., hydrogen bonding) .
  • IR Spectroscopy : Carbonyl stretches in thiadiazole derivatives (e.g., 4g) appear at 1690–1638 cm⁻¹, reflecting conjugation with adjacent groups .

Key Research Findings and Trends

Heterocycle Choice : Thiazole/benzothiazole cores (, target compound) are preferred for enzyme targeting due to mimicry of biological cofactors, while dihydroindenyl systems () prioritize steric flexibility .

Substituent Positioning : Chloro at position 4 (target compound) vs. 5 () alters electronic distribution and binding pocket compatibility.

Propargyl Utility : The target compound’s propargyl group is underexplored in analogs but offers avenues for modular drug design.

Biological Activity

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a unique chemical structure that includes a benzothiazole moiety and methoxy groups, which may contribute to its pharmacological properties.

Chemical Structure

The compound can be represented as follows:

C15H14ClN3O3S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_3\text{S}

This structure includes:

  • A benzothiazole ring which is known for its biological relevance.
  • Methoxy groups that may enhance solubility and bioavailability.
  • A propynyl substituent which could influence its interaction with biological targets.

Antitumor Activity

Research indicates that benzothiazole derivatives possess significant antitumor properties. For instance, compounds related to benzothiazole have demonstrated nanomolar activity against various cancer cell lines, including breast, ovarian, and colon cancers . The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole scaffold can enhance selectivity and potency against specific tumors.

Case Study: Structure-Activity Relationship

A study focusing on related benzothiazole compounds highlighted the importance of substituents at specific positions on the ring. For example:

  • Compounds with chloro or bromo substituents exhibited enhanced activity against cancer cell lines compared to their unsubstituted counterparts.
CompoundSubstituentIC50 (µM)Cancer Cell Line
CJM 1263'-methyl0.01Breast
CJM 1273'-chloro0.05Ovarian

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It could promote programmed cell death in malignant cells through caspase activation pathways.

Other Biological Activities

In addition to antitumor effects, benzothiazole derivatives have been studied for other biological activities such as:

  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities.

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved Effects
AntitumorBenzothiazole derivativesInhibition of tumor growth
AntimicrobialVarious benzothiazolesBactericidal and fungicidal effects
Enzyme InhibitionSemicarbazone derivativesMAO-B and AChE inhibition

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various benzothiazole derivatives. For instance:

  • A series of compounds were synthesized and tested for their activity against different cancer cell lines, revealing promising results for some analogs .

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